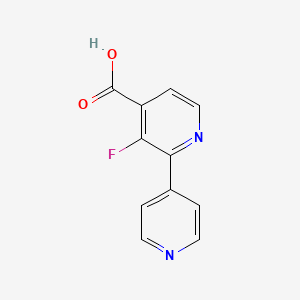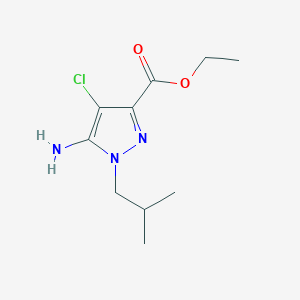
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system substituted with a methyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methyl-2,3-dihydro-1H-indene. This can be achieved through the hydrogenation of 6-methylindene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.
Acetic Acid Substitution: The next step involves the introduction of the acetic acid moiety. This can be accomplished through a Friedel-Crafts acylation reaction. The 6-methyl-2,3-dihydro-1H-indene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring. For example, halogenation using bromine (Br2) or chlorination using chlorine (Cl2) can yield halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products
Oxidation: Formation of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of halogenated indene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and mechanisms, particularly those involving indene derivatives.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The indene ring system can facilitate binding to hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-dihydro-1H-inden-1-yl)acetic acid: Lacks the methyl group at the 6-position.
2-(6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid: Contains a chlorine atom instead of a methyl group.
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)propionic acid: Has a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of both a methyl group at the 6-position and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62677-78-5 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H14O2/c1-8-2-3-9-4-5-10(7-12(13)14)11(9)6-8/h2-3,6,10H,4-5,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
CPDKYLNNHVQPNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC2CC(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)












